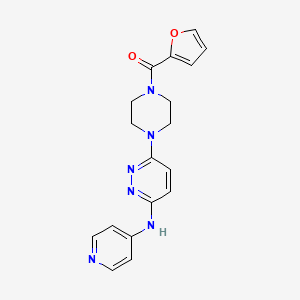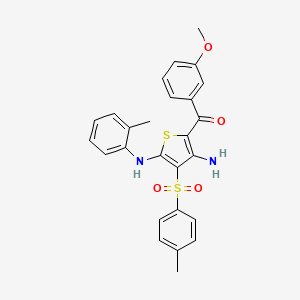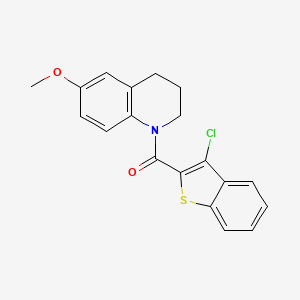![molecular formula C23H22N6O5S3 B2873440 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide CAS No. 865176-20-1](/img/structure/B2873440.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H22N6O5S3 and its molecular weight is 558.65. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Intramolecular Reactions and Synthesis Applications
The reactivity of sulfonamide and thiazole compounds, similar to the one , has been extensively studied for their potential in creating complex molecular structures through intramolecular reactions. For instance, Ojima and Kondo (1973) investigated the intramolecular participation of sulfide linkages on the reactivity of carbenes and diazoalkanes, leading to novel cyclic ylides such as thietanonium ylides. These ylides underwent rearrangements to afford a variety of products including cyclopropyl sulfides and tetrahydrothiophenes, showcasing the compound's utility in synthetic organic chemistry (Ojima & Kondo, 1973).
Anticancer and Antibacterial Applications
Compounds bearing sulfonamide and thiazole functionalities have shown promise in the development of anticancer and antibacterial agents. For example, Yılmaz et al. (2015) synthesized indapamide derivatives that exhibited pro-apoptotic activity against melanoma cell lines, suggesting their potential as anticancer agents. These compounds also served as inhibitors for human carbonic anhydrase isoforms, highlighting their versatility in medicinal applications (Yılmaz et al., 2015). Additionally, Ikpa et al. (2020) explored the synthesis of benzothiazole derivatives of sulphonamides, demonstrating improved antibacterial properties against common pathogens, thus indicating their significance in addressing bacterial infections (Ikpa et al., 2020).
High-Performance Materials
The integration of allyl groups and sulfonamide into benzoxazine monomers, as investigated by Agag and Takeichi (2003), has led to the development of high-performance thermosets with excellent thermal stability and mechanical properties. This research underlines the importance of such compounds in the creation of advanced materials suitable for high-temperature applications (Agag & Takeichi, 2003).
Therapeutic Importance
The thiazole moiety, a key feature of the compound , is known for its significant therapeutic importance. Chhabria et al. (2016) provided a comprehensive review on the chemistry, synthesis, and therapeutic importance of thiazole derivatives, highlighting their wide range of biological activities including antimicrobial, antiretroviral, and anticancer properties. This review underscores the critical role thiazole and its derivatives play in the development of new therapeutic agents (Chhabria et al., 2016).
特性
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O5S3/c1-2-13-29-20-10-9-19(36(26,31)32)16-21(20)35-23(29)27-22(30)17-5-7-18(8-6-17)37(33,34)28(14-3-11-24)15-4-12-25/h2,5-10,16H,1,3-4,13-15H2,(H2,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQDXRQGAMEKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)
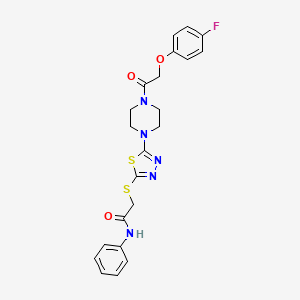
![N-{3-[(3-bromophenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2873361.png)
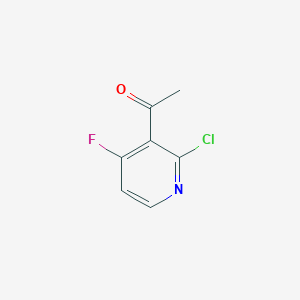
![[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid](/img/structure/B2873365.png)
![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2873368.png)
![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)
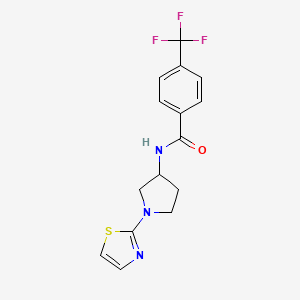
![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B2873372.png)
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2873373.png)

